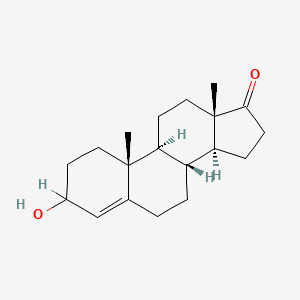

3-Hydroxyandrost-4-en-17-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

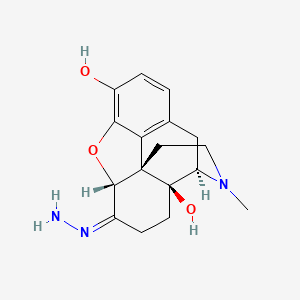

3-Hydroxyandrost-4-en-17-one, also known as 3β-hydroxy-4-androstenone, is a steroid hormone with weak androgenic activity . It is a metabolite of testosterone and dihydrotestosterone (DHT) . The molecular formula is C19H28O2 and the molecular weight is 288.4244 .

Synthesis Analysis

The production of 9α-hydroxyandrost-4-ene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum has been reported . Another method for obtaining 11α-hydroxyandrost-4-ene-3,17-dione from natural sterols has also been described . A straightforward synthesis of the title compound is achieved through a novel approach, comprising the oxidation of the easily available 5α-androst-3-en-17-one .Molecular Structure Analysis

The 3D structure of 3-Hydroxyandrost-4-en-17-one can be viewed using Java or Javascript . The crystal and molecular structure of 17α-hydroxyandrost-4-en-3-one (epitestosterone) has been determined by direct methods from diffractometer data .Chemical Reactions Analysis

The dehydration of 9α-Hydroxyandrost-4-ene-3,17-Dione in organic solvents has been studied . The drug was eliminated mainly as 4OHA-glucuronide, 3 alpha OHA-sulfate, and 3,17-OHA-monosulfate .Physical And Chemical Properties Analysis

3-Hydroxyandrost-4-en-17-one is a white powder . The molecular formula is C19H28O2 and the molecular weight is 288.42 .Safety And Hazards

According to the Safety Data Sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future research could focus on improving the production of 9α-hydroxyandrost-4-ene-3,17-dione from phytosterols by 3-ketosteroid-Δ1-dehydrogenase deletions and multiple genetic modifications in Mycobacterium fortuitum . Another area of interest could be the exploration of new methods for obtaining 11α-hydroxyandrost-4-ene-3,17-dione from natural sterols .

properties

CAS RN |

2791-99-3 |

|---|---|

Product Name |

3-Hydroxyandrost-4-en-17-one |

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13?,14-,15-,16-,18-,19-/m0/s1 |

InChI Key |

VMYTXBKVYDESSJ-HKQXQEGQSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O |

SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |

Canonical SMILES |

CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |

synonyms |

3 alpha-hydroxy-4-androsten-17-one 3-hydroxy-4-androsten-17-one 3-hydroxy-4-androsten-17-one, (3beta)-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2S,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B1237424.png)

![sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)

![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)